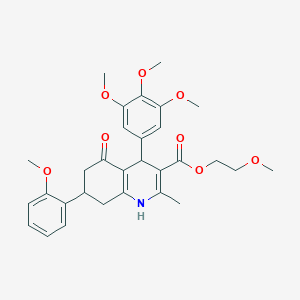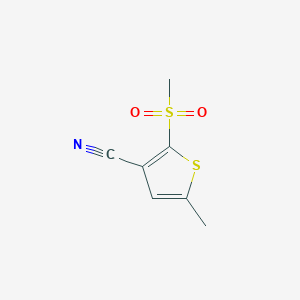![molecular formula C24H27N3O3 B11085466 N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B11085466.png)
N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C24H27N3O3 and a molecular weight of 405.49 g/mol . This compound is characterized by its unique structure, which includes a phthalazinone moiety, a methoxy group, and a cyclohexanecarboxamide group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the aromatic ring using methanol and a suitable catalyst.
Attachment of the benzyl group: This can be done through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Formation of the cyclohexanecarboxamide group: This step involves the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond
Chemical Reactions Analysis
N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential in biological assays for its antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals
Mechanism of Action
The mechanism of action of N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The phthalazinone moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share the phthalazinone moiety and exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Cyclohexanecarboxamide derivatives: These compounds share the cyclohexanecarboxamide group and are known for their potential therapeutic applications.
Methoxybenzyl derivatives: These compounds contain the methoxybenzyl group and are explored for their antimicrobial and antiviral properties
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H27N3O3/c1-27-24(29)20-11-7-6-10-19(20)22(26-27)17-12-13-21(30-2)18(14-17)15-25-23(28)16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,28) |
InChI Key |
WDFUWQFEHMXFLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)OC)CNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11085391.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085399.png)
![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11085406.png)
![2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate](/img/structure/B11085430.png)
![N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline](/img/structure/B11085431.png)

![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11085441.png)

![2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile](/img/structure/B11085447.png)
![3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11085451.png)
![(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11085456.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol](/img/structure/B11085458.png)
![3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11085464.png)
